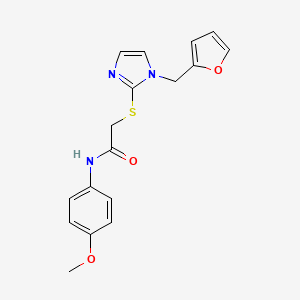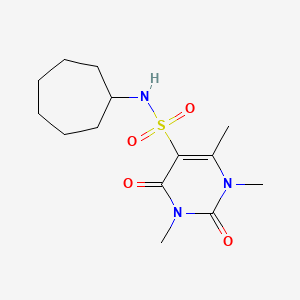
N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Overview
Description
N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, also known as CHTDPS, is a sulfonamide derivative that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including as an inhibitor of carbonic anhydrase and as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As an inhibitor of carbonic anhydrase, this compound can disrupt the pH balance in cancer cells, leading to apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as arthritis and Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and specificity. This compound has been shown to effectively inhibit carbonic anhydrase activity and induce apoptosis in cancer cells at low concentrations. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are many potential future directions for the study of N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly as an anticancer agent. Finally, the potential use of this compound in combination with other therapeutic agents should be investigated to determine its synergistic effects.
Scientific Research Applications
N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. This compound has been shown to effectively inhibit carbonic anhydrase activity, making it a potential therapeutic agent for diseases such as glaucoma, epilepsy, and osteoporosis.
Furthermore, this compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-12(13(18)17(3)14(19)16(10)2)22(20,21)15-11-8-6-4-5-7-9-11/h11,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXEXFDUBIMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





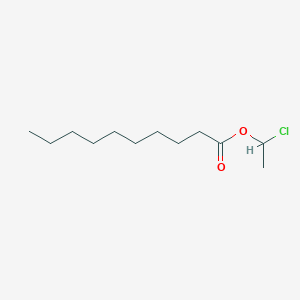
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3296339.png)
![2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296343.png)
![3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296352.png)

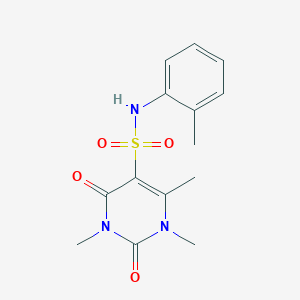
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B3296373.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3296375.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B3296377.png)
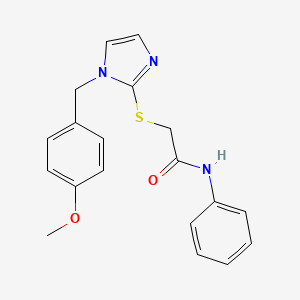
![3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3296390.png)
